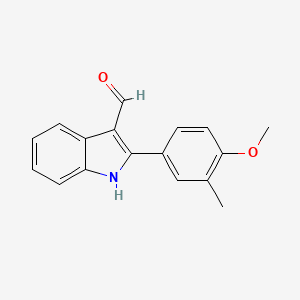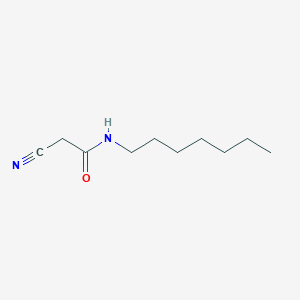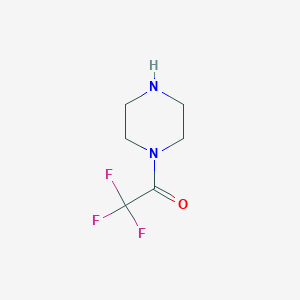
三氟乙酰哌嗪
概述
描述
Trifluoroacetylpiperazine is a chemical compound that is part of the broader class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The trifluoroacetyl group attached to the piperazine ring influences the compound's reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of trifluoroacetylpiperazine derivatives can be achieved through different pathways. One such method involves the reaction of trifluoromethylated 2-bromoenones with N,N'-dialkyl-1,2-diamines, leading to the formation of 2-trifluoroacetylpiperazine or 3-trifluoromethylpiperazine-2-ones, depending on the starting compounds' structures. This process is characterized by a multistep mechanism that includes sequential substitution and intramolecular cyclization as key steps .
Molecular Structure Analysis
The molecular structure of N-trifluoroacetylpiperidine, a closely related compound, has been studied using techniques such as gas-phase electron diffraction/mass spectrometry (GED/MS), IR spectroscopy, and quantum chemical calculations. It was found that due to strong conjugation between the electron lone pair on the nitrogen atom and the carbonyl group's double bond, the trifluoroacetyl group adopts an intermediate position between axial and equatorial. This results in a planar configuration involving nine atoms, including the nitrogen atom, the carbonyl group, and part of the trifluoromethyl group .
Chemical Reactions Analysis
Trifluoroacetylpiperazine and its derivatives participate in various chemical reactions. For instance, trifluoroacetic acid has been used to mediate the hydroarylation of alkenes to produce dihydrocoumarins and dihydroquinolones in good yield. This suggests that trifluoroacetic acid can be a versatile reagent in promoting certain types of chemical transformations . Additionally, the trifluoroacetyl group has been employed as an orthogonal protecting group for guanidines, showcasing its utility in peptide synthesis due to its stability under mild basic conditions and compatibility with other protecting group strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetylpiperazine derivatives can be inferred from studies on related compounds. For example, the mass spectra of trifluoroacetyl-2,5-diketopiperazines have been examined, revealing fragmentation patterns that are consistent with the elimination of alkyl groups from the molecular ion. These studies provide insights into the stability and reactivity of the trifluoroacetyl moiety when attached to a piperazine ring .
科学研究应用
化学合成和反应研究:三氟乙酰哌嗪参与化学反应,导致形成复杂化合物。一项实验和理论研究表明了其在涉及 α-溴烯酮和 1,2-二胺的反应中的作用。这导致形成 2-三氟乙酰哌嗪或 3-三氟甲基哌嗪-2-酮,展示了三氟甲基在这些反应中的独特作用 (Muzalevskiy 等,2015)。
在光物理和蛋白质组学技术中的作用:与三氟乙酰哌嗪相关的化合物曲氟沙星已被研究其光物理性质和与蛋白质的相互作用。研究表明,它可以与泛素等蛋白质形成光加合物,表明在理解光过敏反应方面具有潜在应用 (Nuin 等,2016)。
治疗性蛋白质的 LC-MS 表征:在生物化学领域,相关化合物三氟乙酸用于通过反相液相色谱 (RPLC) 分析蛋白质。它对蛋白质的质谱灵敏度和峰形有重要作用,影响了替代 MS 兼容流动相的开发 (Bobály 等,2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2,2,2-trifluoro-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQRVDQQAMQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428266 | |
| Record name | Trifluoroacetylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6511-88-2 | |
| Record name | Trifluoroacetylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6511-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is trifluoroacetylpiperazine formed and what is the significance of the trifluoromethyl group in its synthesis?
A1: Trifluoroacetylpiperazine is formed through a multi-step reaction between trifluoromethylated 2-bromoenones and N,N'-dialkyl-1,2-diamines []. The reaction involves an initial substitution of bromine followed by an intramolecular cyclization. Interestingly, the presence of the trifluoromethyl group plays a crucial role in directing the reaction pathway. Theoretical calculations support the experimental findings, highlighting the unique influence of this group on the reaction mechanism [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


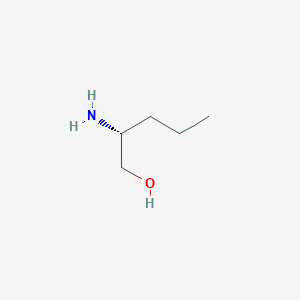
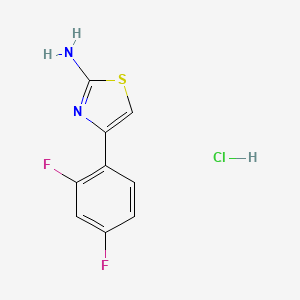
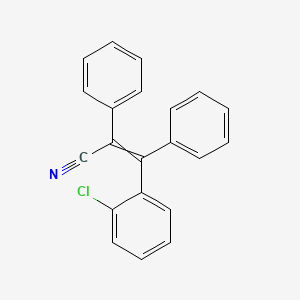
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)
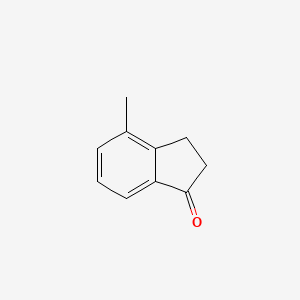
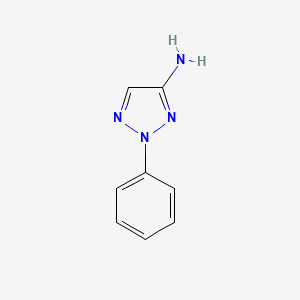
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)



